molecular formula C24H22N2O4 B380520 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315235-04-2

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No. B380520
CAS RN: 315235-04-2
M. Wt: 402.4g/mol
InChI Key: UBRSXHNEYQNTAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a phenyl group and a 1-(2,4-dimethoxyphenyl)-2-nitroethyl group .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Oxidative Coupling Reactions : Indole derivatives, including those similar to the compound , undergo oxidative coupling reactions when treated with benzoyl nitrate, producing various nitro-derivatives and oxindoles. This demonstrates the compound's potential as a precursor in synthetic organic chemistry for creating complex molecular structures (Berti, Settimo, & Nannipieri, 1968).

  • Structural Analysis and DFT Studies : Novel indole-based derivatives have been synthesized and characterized, indicating the importance of indole derivatives in various applications. Structural analysis by XRD and spectroscopic methods, alongside DFT studies, highlight their potential in material science and molecular engineering (Tariq et al., 2020).

  • Antibacterial Activity : Some indole derivatives exhibit significant antibacterial activity, suggesting the potential of such compounds, including the one , in developing new antibacterial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).

  • Reductive Cyclization : The palladium-catalyzed, carbon monoxide-mediated reductive cyclization of certain indole derivatives leads to the formation of biindoles, indicating a method for constructing complex indole-containing compounds (Ansari, Dacko, Akhmedov, & Söderberg, 2016).

Biological Activities and Applications

  • Antioxidant Properties : Synthesis and evaluation of substituted 2-phenyl-1H-indoles have shown promising antioxidant activities. This suggests that derivatives of indole, possibly including the compound , can serve as potent antioxidants in pharmaceutical applications (Karaaslan et al., 2013).

  • Anti-inflammatory Agents : The synthesis of chalcone derivatives based on indole frameworks demonstrates significant anti-inflammatory activities, suggesting the therapeutic potential of indole derivatives in treating inflammation (Rehman, Saini, & Kumar, 2022).

  • Organocatalysis : Indolylnitroalkenes, structurally related to the compound of interest, have been used as substrates in organocatalytic reactions to access tryptamine precursors, highlighting the compound's relevance in synthetic strategies for bioactive molecules (Chen et al., 2013).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-17-12-13-18(22(14-17)30-2)20(15-26(27)28)23-19-10-6-7-11-21(19)25-24(23)16-8-4-3-5-9-16/h3-14,20,25H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSXHNEYQNTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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